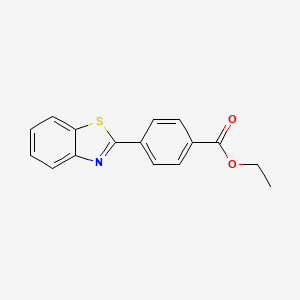amine CAS No. 1082846-60-3](/img/structure/B8629141.png)
[(4-chloro-3-nitrophenyl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-chloro-3-nitrophenyl)methyl](methyl)amine is an organic compound with the molecular formula C7H7ClN2O2. It is a derivative of benzylamine, where the benzene ring is substituted with a chloro group at the 4-position and a nitro group at the 3-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-chloro-3-nitrophenyl)methyl](methyl)amine typically involves the nitration of 4-chlorotoluene to form 4-chloro-3-nitrotoluene, followed by the conversion of the methyl group to a benzylamine group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent amination can be achieved through various methods, including the use of ammonia or amine derivatives under catalytic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[(4-chloro-3-nitrophenyl)methyl](methyl)amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The benzylamine moiety can participate in various substitution reactions, including electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 4-Amino-methyl-3-nitrobenzylamine.
Reduction: 4-Chloro-methyl-3-aminobenzylamine.
Substitution: Various substituted benzylamines depending on the reagents used.
Aplicaciones Científicas De Investigación
[(4-chloro-3-nitrophenyl)methyl](methyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of [(4-chloro-3-nitrophenyl)methyl](methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The chloro group can also participate in nucleophilic substitution reactions, altering the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-3-nitrobenzyl chloride
- 4-Methyl-3-nitrobenzylamine
- 4-Nitrobenzylamine
Uniqueness
[(4-chloro-3-nitrophenyl)methyl](methyl)amine is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
1082846-60-3 |
|---|---|
Fórmula molecular |
C8H9ClN2O2 |
Peso molecular |
200.62 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9ClN2O2/c1-10-5-6-2-3-7(9)8(4-6)11(12)13/h2-4,10H,5H2,1H3 |
Clave InChI |
KOPUJNPJWNTMOI-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC(=C(C=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Amino-2-(4-[4-methoxyphenyl]piperazin-1-yl)pyridine](/img/structure/B8629067.png)

![2-(4-Chlorophenyl)-4-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B8629081.png)
![5-Chloro-[1,2,5]thiadiazolo[3,4-b]pyridine](/img/structure/B8629086.png)


![2,2,2-Trichloroethyl 4-[4-(hydroxymethyl)piperidin-1-yl]butanoate](/img/structure/B8629112.png)
![6-(4-Carboxybutyl)-imidazo[1,5-a]pyridine](/img/structure/B8629124.png)

![4-[2-(furan-2-yl)ethyl]-1,2,3,6-tetrahydropyridine](/img/structure/B8629135.png)

![1-[1-(2-hydroxy-2-phenylethyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8629146.png)

